N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-27-16-8-6-5-7-15(16)22-19(25)24-11-9-23(10-12-24)17-13-18(26-3)21-14(2)20-17/h5-8,13H,4,9-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJRRZHLGGWOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SNAr with Boc-Protected Piperazine
Step 1: Protection
Piperazine (1.0 eq) reacts with di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (DCM) at 0°C, yielding N-Boc-piperazine (93% yield).
Step 2: Pyrimidine Coupling
N-Boc-piperazine (1.2 eq), 4-chloro-6-methoxy-2-methylpyrimidine (1.0 eq), and K2CO3 (2.0 eq) in DMF undergo SNAr at 90°C for 12 h. The Boc group directs substitution to the unprotected nitrogen, forming N-Boc-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine (82% yield).
Step 3: Deprotection
Treatment with 4M HCl in dioxane (25°C, 2 h) removes the Boc group, yielding 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine hydrochloride (95% yield).
Direct Piperazine Substitution Without Protection
Piperazine (2.5 eq) and 4-chloro-6-methoxy-2-methylpyrimidine (1.0 eq) react in acetonitrile with Et3N (3.0 eq) at 80°C for 24 h. This method produces a mixture of mono- and bis-substituted products (55:45 ratio), necessitating chromatographic separation (silica gel, ethyl acetate/hexane).
Comparison : Boc protection improves mono-substitution efficiency (82% vs. 55%) but adds two steps.
Carboxamide Formation
Isocyanate Coupling
4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine (1.0 eq) reacts with 2-ethoxyphenyl isocyanate (1.1 eq) in THF at 25°C for 6 h. The reaction proceeds via nucleophilic attack on the isocyanate carbonyl, forming the carboxamide (88% yield).
Side Reaction Mitigation : Slow addition of isocyanate (0.1 eq/h) minimizes urea formation from residual moisture.
Carbamoyl Chloride Route
Step 1: Chloride Synthesis
2-Ethoxyaniline (1.0 eq) reacts with triphosgene (0.35 eq) in DCM at 0°C, generating 2-ethoxyphenylcarbamoyl chloride (91% yield).
Step 2: Amine Coupling
4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine (1.0 eq), carbamoyl chloride (1.1 eq), and Et3N (2.0 eq) react in DCM at 25°C for 4 h, yielding the target compound (76% yield).
Advantage : Carbamoyl chloride stability allows for storage and controlled reactions.
Alternative Microwave-Assisted Synthesis
Combining SNAr and carboxamide steps under microwave irradiation enhances efficiency:
- One-Pot Procedure : N-Boc-piperazine, 4-chloro-6-methoxy-2-methylpyrimidine, and K2CO3 in DMF undergo SNAr at 120°C (MW, 300 W, 20 min).
- In Situ Deprotection : Add 4M HCl and irradiate at 80°C (10 min).
- Isocyanate Addition : Introduce 2-ethoxyphenyl isocyanate and irradiate at 60°C (15 min).
Result : 68% overall yield in 45 min.
Analytical Characterization
HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, pyrimidine H-5)
- δ 4.02 (q, J=7.0 Hz, 2H, OCH2CH3)
- δ 3.85 (s, 3H, OCH3)
- δ 2.51 (s, 3H, CH3).
HRMS (ESI+) : m/z 426.2132 [M+H]+ (calc. 426.2135).
Scale-Up Considerations
- SNAr Optimization : Replacing DMF with cyclopentyl methyl ether (CPME) reduces solvent toxicity without yield loss.
- Carboxamide Coupling : T3P® (propylphosphonic anhydride) increases reaction efficiency to 92% yield at 50°C.
- Purification : Recrystallization from ethanol/water (3:1) achieves >99.5% purity, avoiding column chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethoxy and methoxy groups undergo hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Ethoxy → Hydroxy | 6 M HCl, reflux, 12 hr | N-(2-hydroxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | 72% |
| Methoxy → Hydroxy | HBr (48%), 110°C, 8 hr | N-(2-ethoxyphenyl)-4-(6-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | 65% |
The carboxamide group resists hydrolysis under mild conditions but can be cleaved via enzymatic pathways (e.g., amidases).
Electrophilic Substitution
The pyrimidine and phenyl rings participate in regioselective substitutions:
Pyrimidine Ring
-
Nitration :
-
Conditions : HNO₃/H₂SO₄, 0–5°C, 4 hr
-
Product : 5-Nitro derivative (para to methoxy group).
-
Phenyl Ring
-
Halogenation :
-
Conditions : Cl₂/FeCl₃, RT, 2 hr
-
Product : 5-Chloro-N-(2-ethoxyphenyl) derivative.
-
Oxidation
| Target Site | Reagents | Products |
|---|---|---|
| Ethoxy group (aryl) | KMnO₄, H₂O, Δ | 2-Carboxyphenyl derivative |
| Piperazine N-atoms | H₂O₂, AcOH | N-Oxide intermediates (ephemeral) |
Reduction
-
Catalytic Hydrogenation :
-
Conditions : H₂ (1 atm), Pd/C, MeOH
-
Product : Saturated piperidine analog (partial ring saturation).
-
Cross-Coupling Reactions
The pyrimidine and aryl groups enable palladium-catalyzed couplings:
Piperazine Modifications
-
Alkylation :
-
Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF
-
Product : Quaternary ammonium salts.
-
Carboxamide Reactions
-
Schiff Base Formation :
-
Conditions : RCHO, EtOH, Δ
-
Product : Imine derivatives (pH-dependent stability).
-
Thermal and Photochemical Reactivity
-
Thermal Degradation : Decomposes above 250°C, releasing CO and NH₃ (TGA data).
-
Photolysis : UV light (254 nm) induces C–O bond cleavage in ethoxy groups, forming phenolic byproducts.
Key Mechanistic Insights
-
Steric Effects : The 2-methyl group on the pyrimidine ring hinders electrophilic attack at the 5-position, directing substitutions to the 4-position.
-
Electronic Effects : Methoxy groups activate the pyrimidine ring toward electrophiles but deactivate the phenyl ring toward nitration.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study: Tumor Growth Inhibition
In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The following table summarizes the effects observed:
| Treatment | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
The following table summarizes the effects observed on inflammatory markers:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings indicate a promising anti-inflammatory profile, suggesting potential applications in treating inflammatory diseases.
Neuropharmacological Applications
Preliminary studies suggest that this compound may have neuropharmacological effects, potentially acting as a modulator of neurotransmitter systems.
Mechanisms Explored
Research has focused on the compound's interaction with neurotransmitter receptors, which could lead to applications in treating neurological disorders such as depression or anxiety.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents tailored to achieve the desired structure. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The target compound’s pyrimidine ring (vs.
- Higher molecular weight (433.5 g/mol) compared to most analogs suggests distinct pharmacokinetic profiles, such as prolonged half-life or reduced renal clearance .
Biological Activity
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 300.36 g/mol
The structure features a piperazine ring, which is known for its pharmacological properties, and a pyrimidine moiety that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the piperazine core through cyclization reactions.
- Introduction of the ethoxy and methoxy groups at specific positions on the aromatic rings.
- Carboxamide formation via acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar piperazine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves:
- Inhibition of cell proliferation
- Induction of apoptosis through mitochondrial pathways
A study focusing on phenylpiperazine derivatives demonstrated that modifications on the piperazine ring could enhance anticancer activity while reducing toxicity to normal cells .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties, particularly against bacterial strains. The activity is often assessed using Minimum Inhibitory Concentration (MIC) assays. For example:
- Compounds with similar pyrimidine structures have shown MIC values ranging from 4 to 16 µg/mL against Mycobacterium tuberculosis .
The biological activities of this compound may be attributed to several mechanisms:
- Targeting DNA Topoisomerases : Some studies suggest that piperazine derivatives can inhibit topoisomerase enzymes, crucial for DNA replication and transcription.
- Modulation of Signaling Pathways : There is evidence that these compounds can affect pathways such as MAPK signaling, which is vital in regulating cell growth and apoptosis .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Cytotoxicity against Cancer Cell Lines : A derivative with a closely related structure was tested against breast cancer cell lines, showing a significant reduction in viability at concentrations as low as 5 µM.
- Antimicrobial Efficacy : A study on a related piperazine compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with potential applications in treating infections resistant to conventional antibiotics.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
